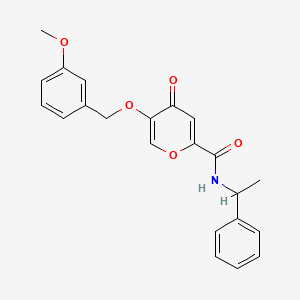![molecular formula C23H21ClN4O B2427969 N-[(2-Chlorphenyl)methyl]-1-(3-Cyanochinolin-4-yl)piperidin-4-carboxamid CAS No. 1207018-07-2](/img/structure/B2427969.png)
N-[(2-Chlorphenyl)methyl]-1-(3-Cyanochinolin-4-yl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by its complex structure, which includes a benzylamino group, a sulfonyl group, and a chlorobenzyl group attached to a biphenyl backbone.
Wissenschaftliche Forschungsanwendungen
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the biphenyl backbone.
Industrial Production Methods
Industrial production of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using a Lewis acid catalyst.
Major Products Formed
Wirkmechanismus
The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide: Similar structure but with a different position of the chlorine atom.
4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide is unique due to its specific combination of functional groups and their positions on the biphenyl backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c24-20-7-3-1-5-17(20)14-27-23(29)16-9-11-28(12-10-16)22-18(13-25)15-26-21-8-4-2-6-19(21)22/h1-8,15-16H,9-12,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPDFXAZQQTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2427890.png)
![spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2427891.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B2427892.png)
![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-](/img/structure/B2427894.png)
![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2427895.png)


![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2427899.png)
![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)

![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2427906.png)
